molecular formula C22H25N3O6 B11113333 ethyl 4-{[(3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate

ethyl 4-{[(3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate

Cat. No.: B11113333
M. Wt: 427.4 g/mol
InChI Key: URBJXOVLDCMQOI-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-[(3-{(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoate ester, a hydrazone linkage, and a methoxyphenoxy group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(3-{(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hydrazone Intermediate: The reaction between 4-methoxyphenoxyacetic acid and hydrazine hydrate forms the hydrazone intermediate.

    Acylation Reaction: The hydrazone intermediate is then acylated with 3-butanoyl chloride to form the acylated hydrazone.

    Coupling with Ethyl 4-aminobenzoate: The acylated hydrazone is coupled with ethyl 4-aminobenzoate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(3-{(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various ester or amide derivatives.

Scientific Research Applications

ETHYL 4-[(3-{(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[(3-{(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The hydrazone linkage and methoxyphenoxy group are believed to play key roles in its biological activity. These functional groups can interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

ETHYL 4-[(3-{(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZOATE can be compared with other similar compounds, such as:

    ETHYL 4-[(3-{(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZOATE: Similar structure but different substituents.

    ETHYL 4-[(3-{(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZOATE: Different functional groups leading to varied reactivity and biological activity.

The uniqueness of ETHYL 4-[(3-{(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}BUTANOYL)AMINO]BENZOATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H25N3O6

Molecular Weight

427.4 g/mol

IUPAC Name

ethyl 4-[[(3E)-3-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]butanoyl]amino]benzoate

InChI

InChI=1S/C22H25N3O6/c1-4-30-22(28)16-5-7-17(8-6-16)23-20(26)13-15(2)24-25-21(27)14-31-19-11-9-18(29-3)10-12-19/h5-12H,4,13-14H2,1-3H3,(H,23,26)(H,25,27)/b24-15+

InChI Key

URBJXOVLDCMQOI-BUVRLJJBSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)COC2=CC=C(C=C2)OC)/C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=NNC(=O)COC2=CC=C(C=C2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.